N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, substituted with a methoxy-trifluoromethylphenyl group and a methyl-imidazolyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy-Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-trifluoromethylbenzene derivative is reacted with a suitable leaving group on the pyridazine ring.
Attachment of the Methyl-Imidazolyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the imidazole derivative is coupled to the pyridazine core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors for continuous synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitrogens in the pyridazine ring or the imidazole group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a trifluoromethylbenzaldehyde derivative, while reduction of the pyridazine ring could produce a dihydropyridazine compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
The presence of both the trifluoromethyl and methyl-imidazolyl groups in N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct pharmacological profiles and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-10-21-7-8-25(10)15-6-4-12(23-24-15)16(26)22-13-9-11(17(18,19)20)3-5-14(13)27-2/h3-9H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHKRPHKDVTURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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